2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid
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Overview
Description
2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with dichloro groups and a sulfonyl group linked to a piperazine ring, which is further connected to a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps:
Formation of the Benzoic Acid Core: The starting material, 2,4-dichlorobenzoic acid, is prepared through chlorination of benzoic acid.
Sulfonylation: The benzoic acid derivative undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Piperazine Coupling: The sulfonyl chloride intermediate is reacted with piperazine to form the sulfonyl piperazine derivative.
Furan-2-carbonyl Introduction: Finally, the furan-2-carbonyl group is introduced through an acylation reaction with furan-2-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and piperazine moiety can participate in oxidation and reduction reactions.
Hydrolysis: The ester linkage in the furan-2-carbonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the furan ring or piperazine.
Reduction: Reduced forms of the furan ring or piperazine.
Hydrolysis: Carboxylic acids and alcohols from the ester linkage.
Scientific Research Applications
2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Materials Science: Use in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups could play a crucial role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzamide
- 2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenol
Uniqueness
2,4-dichloro-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}benzoic acid is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both dichloro and sulfonyl groups, along with the furan-2-carbonyl-piperazine moiety, distinguishes it from other similar compounds and may result in unique reactivity and biological activity.
Properties
CAS No. |
795293-18-4 |
---|---|
Molecular Formula |
C16H14Cl2N2O6S |
Molecular Weight |
433.3 |
Purity |
95 |
Origin of Product |
United States |
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